molecular formula C20H19F2NO3S B2809994 4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate CAS No. 1705252-03-4

4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate

Cat. No.: B2809994
CAS No.: 1705252-03-4
M. Wt: 391.43
InChI Key: JTBDITCPLQXJFS-UHFFFAOYSA-N
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Description

4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate is a synthetic organic compound featuring a 1,4-thiazepane core substituted with a 2,5-difluorophenyl group and linked via a carbonyl group to a phenyl acetate moiety. The phenyl acetate ester may influence solubility and metabolic stability.

Properties

IUPAC Name

[4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO3S/c1-13(24)26-16-5-2-14(3-6-16)20(25)23-9-8-19(27-11-10-23)17-12-15(21)4-7-18(17)22/h2-7,12,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBDITCPLQXJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Chemistry

Compound Class: 1,2,4-Triazole Derivatives
  • Example Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ().
  • Key Differences :
    • Core Structure : The target compound uses a 1,4-thiazepane ring, whereas triazole derivatives feature a five-membered 1,2,4-triazole ring.
    • Substituents : Both classes incorporate difluorophenyl groups (2,5 vs. 2,4 substitution in triazoles). The triazole derivatives include sulfonylphenyl groups, absent in the target compound.
    • Functional Groups : The phenyl acetate ester in the target compound contrasts with the thione (-C=S) group in triazoles, which influences reactivity and tautomerism .
Compound Class: MCHR1 Antagonists
  • Example Compounds : SNAP-7941 derivatives (e.g., FE@SNAP, Tos@SNAP) ().
  • Key Differences :
    • Core Structure : SNAP derivatives use pyrimidine or piperidine cores, contrasting with the thiazepane in the target compound.
    • Fluorination Pattern : SNAP compounds feature 3,4-difluorophenyl groups, while the target compound has 2,5-difluorophenyl substitution.
    • Pharmacological Target : SNAP derivatives are designed as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, whereas the target compound’s bioactivity remains uncharacterized in the evidence .

Fluorinated Aromatic Systems

Substituent Effects :
  • 2,5-Difluorophenyl vs. 2,4-Difluorophenyl: The position of fluorine atoms alters electronic distribution and steric effects. For example, 2,4-difluorophenyl groups in triazoles [7–9] () enhance metabolic stability compared to non-fluorinated analogs. The 2,5-difluorophenyl group in the target compound may similarly improve lipophilicity and resistance to oxidative metabolism.
  • Comparison with 3,4-Difluorophenyl : SNAP derivatives () use 3,4-difluorophenyl groups, which likely optimize receptor binding through dipole interactions. The 2,5-substitution in the target compound may prioritize different spatial or electronic interactions .

Functional Group Analysis

Compound Core Structure Fluorophenyl Substitution Key Functional Groups Potential Applications
Target Compound 1,4-Thiazepane 2,5-Difluorophenyl Phenyl acetate, carbonyl Drug discovery (inferred)
Triazoles [7–9] () 1,2,4-Triazole 2,4-Difluorophenyl Thione, sulfonylphenyl Antimicrobial/antifungal agents
SNAP-7941 Derivatives () Pyrimidine/Piperidine 3,4-Difluorophenyl Carboxamide, fluoroethyl MCHR1 antagonists (anti-obesity)
EP 4 374 877 A2 Compound () Diazaspiro[4.5]decene 2,3-Difluorophenyl Trifluoromethyl, carboxamide Kinase inhibitors (patented)

Pharmacokinetic and Physicochemical Properties (Inferred)

  • Lipophilicity : The phenyl acetate group in the target compound may enhance membrane permeability compared to polar sulfonyl or carboxamide groups in triazoles and SNAP derivatives.
  • Metabolic Stability : Fluorination generally reduces metabolic degradation. The 2,5-difluorophenyl group likely offers comparable stability to 2,4- or 3,4-substituted analogs .
  • Solubility: The acetate ester could improve aqueous solubility relative to non-esterified analogs, though this depends on the balance between lipophilic (thiazepane, difluorophenyl) and hydrophilic (acetate) groups.

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